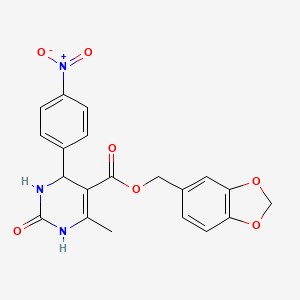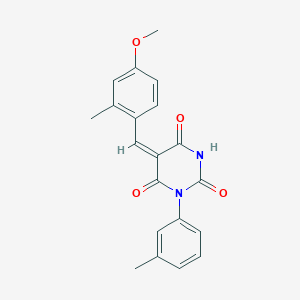
2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide, also known as BCAA, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a selective androgen receptor modulator (SARM) that has been found to have potential applications in treating various diseases and disorders.
作用機序
2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide works by binding to and activating the androgen receptor in a tissue-specific manner. This results in the selective activation of androgenic pathways in skeletal muscle and bone tissue, leading to increased muscle and bone mass. 2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide has also been shown to have anti-catabolic effects, preventing muscle breakdown and promoting muscle growth.
Biochemical and Physiological Effects:
2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide has been shown to have a range of biochemical and physiological effects, including increased muscle and bone mass, improved bone density, and decreased fat mass. In addition, 2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide has been shown to have a positive impact on insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes.
実験室実験の利点と制限
One of the main advantages of using 2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide in lab experiments is its tissue-specificity, which allows for the selective activation of androgenic pathways in skeletal muscle and bone tissue. However, one of the limitations of using 2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide in lab experiments is its potential for off-target effects, which can lead to unwanted side effects and complications.
将来の方向性
There are many potential future directions for 2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide research, including the development of new and more efficient synthesis methods, the identification of new applications for 2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide in treating various diseases and disorders, and the exploration of novel SARMs with improved tissue-specificity and efficacy. In addition, further research is needed to fully understand the biochemical and physiological effects of 2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide and its potential for clinical use.
Conclusion:
In conclusion, 2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide is a promising compound with potential applications in treating various diseases and disorders. Its tissue-specificity and anabolic effects make it a promising candidate for the treatment of age-related muscle and bone loss, as well as other conditions. Further research is needed to fully understand the mechanisms of action and potential clinical applications of 2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide.
合成法
The synthesis of 2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide involves the reaction of 4-chloroacetanilide with 4-sec-butylphenol in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to produce the final product. The synthesis of 2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide has been found to have potential applications in treating various diseases and disorders, including osteoporosis, muscle wasting, and prostate cancer. In addition, 2-(4-sec-butylphenoxy)-N-(4-chlorophenyl)acetamide has been shown to have anabolic effects on skeletal muscle and bone tissue, making it a promising candidate for the treatment of age-related muscle and bone loss.
特性
IUPAC Name |
2-(4-butan-2-ylphenoxy)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-13(2)14-4-10-17(11-5-14)22-12-18(21)20-16-8-6-15(19)7-9-16/h4-11,13H,3,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDQWMCUXFREJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5088713.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
![1-(4-methoxyphenyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088724.png)

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5088736.png)
![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)
![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5088780.png)
![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5088794.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5088802.png)